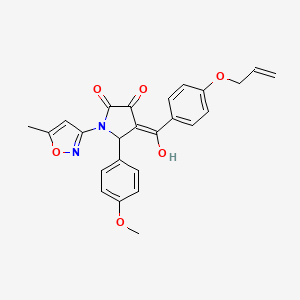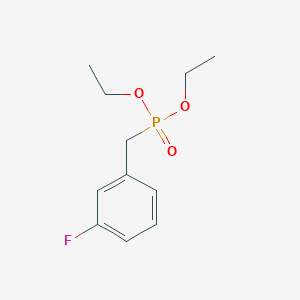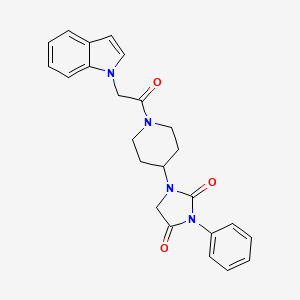
3-(thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-phenylthiazolidine derivatives, involves multiple steps starting from hydroxybenzaldehyde through intermediates to produce compounds with inotropic activity in anesthetized dogs. These derivatives are synthesized and tested for their potential as cardiotonic agents, indicating a complex synthesis process that involves adjusting structural parameters to enhance activity. Such processes are fundamental to creating compounds with specific biological activities (Nate et al., 1987).
Molecular Structure Analysis
Molecular structure analysis of these compounds often involves spectroscopic techniques such as IR, 1H NMR, 13C NMR, and FAB mass spectroscopy, confirming the structures of synthesized compounds. For instance, N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides were analyzed using these methods, showcasing the importance of detailed structural elucidation in understanding the characteristics and potential interactions of such compounds (Sharma et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are pivotal in determining their reactivity and stability, which are essential for their potential applications. For example, 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride synthesis involves methylation, nucleophilic substitution, and hydrolysis, resulting in a compound with high purity and potential for industrialization due to the mild conditions of its synthesis process (Zhang Zhi-bao, 2011).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are crucial for understanding how these compounds can be formulated and applied in various contexts. Crystal structure and Hirshfeld surface analysis, for example, provide insights into the intermolecular interactions and stability of the compound, which are critical for its formulation and potential therapeutic applications (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for modification, are essential for the development of compounds for specific applications. Studies on the synthesis and reaction mechanisms provide valuable insights into how these compounds can be modified and optimized for desired activities and properties. For example, the aza Wittig-type reaction between iminophosphorane derived from 3-amino-4-phenylthiazole-2(3H)-thione and iso(thio)cyanates offers insights into the synthesis of mesoionic thiazolo[2,3-b]-1,3,4-thiadiazoles and N,N-bisheteroarylamines, showcasing the versatility of these compounds in chemical synthesis (Molina et al., 1992).
Scientific Research Applications
Cardiotonic Agents
Research has shown that derivatives of thiazolidine, such as 2-phenylthiazolidine, have been investigated for their cardiotonic activity. For example, a study synthesized and tested analogues for cardiotonic activity, demonstrating that specific structural modifications can significantly influence inotropic activity in anesthetized dogs (Nate et al., 1987).
Antimicrobial Agents
A variety of thiazolyl and thiophenyl compounds have been synthesized and evaluated for their antimicrobial activity. For instance, new series of N-(4-substituted-thiazolyl)oxamic acid derivatives were found to possess potent, orally active antiallergy agents, showing significant activity in the rat PCA model, suggesting potential antimicrobial applications (Hargrave et al., 1983).
Synthesis of Complex Heterocyclic Compounds
The synthesis of complex heterocyclic compounds involving thiazol and thiophen moieties has been explored, revealing their applications in creating antibiotics and other biologically active molecules. An example is the total synthesis of the thiopeptide antibiotic amythiamicin D, which employs a biosynthesis-inspired hetero-Diels-Alder route to the pyridine core, showcasing the versatility of these compounds in synthesizing complex structures with significant biological activity (Hughes et al., 2005).
Antifungal and Antibacterial Derivatives
Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These studies have shown that such derivatives can provide moderate to good inhibition against a range of pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Gilani et al., 2016).
Mechanism of Action
properties
IUPAC Name |
3-(1,3-thiazol-2-yloxy)-N-thiophen-2-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c15-10(13-9-2-1-4-17-9)14-6-8(7-14)16-11-12-3-5-18-11/h1-5,8H,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMUEMZOEXDVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)
![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)


![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea](/img/structure/B2482688.png)

![2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482692.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2482696.png)

![3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2482700.png)
